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molecular formula C14H14ClN B8331022 4'-Chloro-3-ethylbiphen-4-ylamine

4'-Chloro-3-ethylbiphen-4-ylamine

Cat. No. B8331022
M. Wt: 231.72 g/mol
InChI Key: BDIGMBLBNOVIMA-UHFFFAOYSA-N
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Patent
US08895761B2

Procedure details

To a solution of N-(4′-chloro-3-ethylbiphen-4-yl)acetamide (18 g, 0.06 mol) in dioxane (126 ml), is added concentrated hydrochloric acid (36 ml) and the reaction mixture is refluxed for 2 hours. The dioxane is evaporated under reduced pressure. The residue is diluted with water, the solution made basic by addition of 2N aqueous potassium hydroxide solution and extracted with ethyl acetate (3×500 ml). The organic extracts are combined and concentrated under reduced pressure to give 4′-chloro-3-ethylbiphen-4-ylamine (13.5 g).
Name
N-(4′-chloro-3-ethylbiphen-4-yl)acetamide
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]2[CH:11]=[C:10]([CH2:12][CH3:13])[C:9]([NH:14]C(=O)C)=[CH:8][CH:7]=2)=[CH:4][CH:3]=1.Cl>O1CCOCC1>[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]2[CH:11]=[C:10]([CH2:12][CH3:13])[C:9]([NH2:14])=[CH:8][CH:7]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
N-(4′-chloro-3-ethylbiphen-4-yl)acetamide
Quantity
18 g
Type
reactant
Smiles
ClC1=CC=C(C2=CC=C(C(=C2)CC)NC(C)=O)C=C1
Name
Quantity
36 mL
Type
reactant
Smiles
Cl
Name
Quantity
126 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The dioxane is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is diluted with water
ADDITION
Type
ADDITION
Details
the solution made basic by addition of 2N aqueous potassium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×500 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C2=CC=C(C(=C2)CC)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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